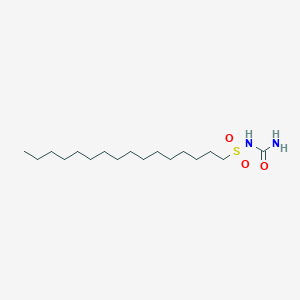
N-Carbamoylhexadecane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Carbamoylhexadecane-1-sulfonamide is an organosulfur compound characterized by the presence of sulfur-nitrogen bonds. This compound belongs to the sulfonamide class, which is widely used in various fields such as pharmaceuticals, agrochemicals, and polymers . The unique structure of this compound makes it a valuable building block in medicinal chemistry and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Carbamoylhexadecane-1-sulfonamide can be synthesized through the oxidative coupling of thiols and amines, which are readily available low-cost commodity chemicals . This method does not require additional pre-functionalization and de-functionalization steps, streamlining the synthetic routes and reducing waste generation . Another approach involves the direct synthesis of sulfonamides from sulfonic acids or their sodium salts under microwave irradiation, which shows good functional group tolerance and high yields .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be achieved through the reaction of sulfonyl chlorides with amines. This method involves the use of reagents such as hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) for the oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides, followed by reaction with amines to obtain the desired sulfonamides .
Chemical Reactions Analysis
Types of Reactions
N-Carbamoylhexadecane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert sulfonamides to sulfenamides or sulfinamides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, thionyl chloride, and ammonium carbamate. Reaction conditions typically involve room temperature or mild heating, with solvents such as methanol or acetonitrile .
Major Products Formed
The major products formed from these reactions include sulfonyl chlorides, sulfenamides, and sulfinamides. These products are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-Carbamoylhexadecane-1-sulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, sulfonamides act as competitive inhibitors of enzymes such as dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria . This inhibition disrupts the synthesis of folic acid, leading to the antibacterial effects of sulfonamides .
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: A broad class of compounds with similar sulfur-nitrogen bonds, used in pharmaceuticals and agrochemicals.
Sulfenamides: Compounds with sulfur-nitrogen bonds, used as intermediates in organic synthesis.
Sulfinamides: Another class of sulfur-nitrogen compounds, used in the synthesis of various organic molecules.
Uniqueness
N-Carbamoylhexadecane-1-sulfonamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its long alkyl chain and carbamoyl group contribute to its stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
595575-96-5 |
|---|---|
Molecular Formula |
C17H36N2O3S |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
hexadecylsulfonylurea |
InChI |
InChI=1S/C17H36N2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23(21,22)19-17(18)20/h2-16H2,1H3,(H3,18,19,20) |
InChI Key |
XPFYMDLWGHOZAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


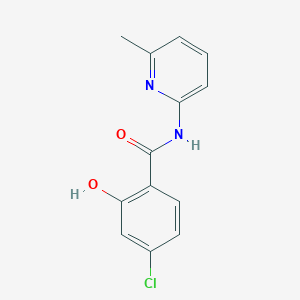
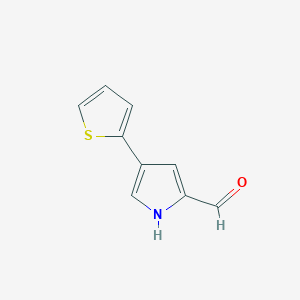
![N~1~-[(4-Fluorophenyl)methyl]-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine](/img/structure/B14233747.png)
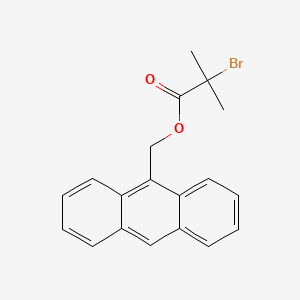
![Cyclohexyl bis(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borinate](/img/structure/B14233759.png)
![Ethyl 2-[(1H-pyrazole-1-carbothioyl)sulfanyl]propanoate](/img/structure/B14233772.png)
![N-[(1S,2S)-2-hydroxycyclohexyl]butanamide;hydrochloride](/img/structure/B14233773.png)
![3,3-Dimethyl-2,4-bis[(2H-pyran-2-ylidene)methyl]cyclobutan-1-one](/img/structure/B14233786.png)
![4-Chloro-2-nitro-1-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B14233789.png)
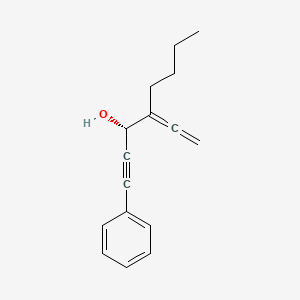
![2,2'-({2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}azanediyl)di(ethane-1-thiol)](/img/structure/B14233794.png)
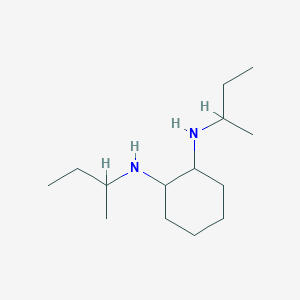

![3-[4-(Butan-2-ylamino)phenoxy]phenol](/img/structure/B14233806.png)
